BRD2492 is a potent, reversible ortho-aminoanilide inhibitor specifically targeting Histone Deacetylases 1 and 2 (HDAC1/2). Structurally derived from the pan-class I HDAC inhibitor CI-994 by the incorporation of a C-5 4-pyridyl ring, BRD2492 achieves over 100-fold selectivity for HDAC1 and HDAC2 over HDAC3 and other isoforms [1]. Unlike many conventional HDAC inhibitors that display pseudo-irreversible binding or rapid off-rates, BRD2492 is characterized by a slow-on/slow-off kinetic profile that yields extended target residence times while remaining fully reversible [1]. In procurement and assay design, this specific kinetic and selectivity profile makes BRD2492 an essential tool compound for deconvoluting the distinct biological and toxicological roles of HDAC1/2 from those of HDAC3 in oncology, metabolic disease, and mainstream preclinical safety screening workflows .
Substituting BRD2492 with classical pan-HDAC inhibitors like Vorinostat, Entinostat, or its parent compound CI-994 fundamentally compromises assay resolution. Because pan-HDAC inhibitors simultaneously block HDAC1, 2, and 3, they conflate the opposing biological effects mediated by these paralogs [1]. For example, in preclinical toxicity screening, simultaneous inhibition obscures the fact that HDAC1/2 blockade drives dose-limiting thrombocytopenia, whereas HDAC3 inhibition does not [1]. Furthermore, substituting with other ortho-aminoanilides that exhibit pseudo-irreversible binding kinetics alters the temporal dynamics of target engagement, leading to artifactual pharmacodynamic responses and poor reproducibility in prolonged cell-based assays . Procurement of BRD2492 ensures strict HDAC1/2 kinetic selectivity, enabling researchers to accurately map isoform-specific phenotypes without off-target interference.
BRD2492 provides exceptional biochemical selectivity for HDAC1 and HDAC2, overcoming the limitations of its parent compound, CI-994. In biochemical assays, BRD2492 demonstrates IC50 values of 2 nM for HDAC1 and 19 nM for HDAC2, while maintaining an IC50 of 2.08 μM for HDAC3 [1]. This >110-fold selectivity contrasts sharply with CI-994, which acts as a tight-binding inhibitor across HDAC1, 2, and 3 (Ki values of 37 nM, 223 nM, and 25 nM, respectively) [1].
| Evidence Dimension | Isoform Selectivity (HDAC1/2 vs. HDAC3) |
| Target Compound Data | BRD2492: IC50 = 2 nM (HDAC1), 19 nM (HDAC2); >110-fold selectivity over HDAC3 (IC50 = 2.08 μM). |
| Comparator Or Baseline | CI-994 (Parent Compound): Ki = 37 nM (HDAC1), 223 nM (HDAC2), 25 nM (HDAC3). |
| Quantified Difference | BRD2492 provides >110-fold selectivity for HDAC1/2 over HDAC3, whereas CI-994 lacks selectivity and potently inhibits HDAC3. |
| Conditions | In vitro biochemical HDAC inhibition assay. |
Enables precise isolation of HDAC1/2-mediated pathways in mainstream target deconvolution workflows without confounding interference from HDAC3.
The binding kinetics of BRD2492 are highly tuned to provide prolonged target engagement without irreversible covalent modification. Kinetic analysis reveals that BRD2492 exhibits a slow-on/slow-off reversible binding profile with extended residence times (T1/2) of 430 minutes for HDAC1 and 1800 minutes for HDAC2 [1]. In contrast, the baseline comparator CI-994 displays significantly shorter residence times ranging from 74 to 190 minutes across the class I HDACs [1].
| Evidence Dimension | Target Residence Time (T1/2) |
| Target Compound Data | BRD2492: T1/2 = 430 min (HDAC1) and 1800 min (HDAC2). |
| Comparator Or Baseline | CI-994: T1/2 = 74–190 min across HDAC1, 2, and 3. |
| Quantified Difference | BRD2492 exhibits a 5.8-fold to 9.4-fold longer residence time on HDAC1/2 compared to CI-994. |
| Conditions | Binding kinetic analysis evaluating slow-on/slow-off reversible profiles. |
Prolonged residence time ensures sustained pharmacodynamic responses in cell-based assays, improving assay reproducibility and reducing the need for frequent redosing.
BRD2492 is a critical reference compound for isolating the drivers of HDAC inhibitor-induced thrombocytopenia. In human megakaryocyte progenitor cell assays, treatment with 1 to 10 μM BRD2492 significantly inhibited colony formation, directly implicating HDAC1/2 in this dose-limiting toxicity [1]. Conversely, the isochemogenic HDAC3-selective inhibitor BRD3308 showed no significant effect on colony-forming ability at concentrations up to 20 μM [1].
| Evidence Dimension | Megakaryocyte Colony Formation (Toxicity) |
| Target Compound Data | BRD2492 (1–10 μM): Significantly inhibits colony formation. |
| Comparator Or Baseline | BRD3308 (HDAC3-selective): No significant effect up to 20 μM. |
| Quantified Difference | Complete divergence in phenotypic toxicity; BRD2492 halts colony formation at ≤10 μM, while BRD3308 spares it at 20 μM. |
| Conditions | Human megakaryocyte progenitor cell viability and colony-forming assay. |
Essential for laboratory workflow fit in preclinical safety profiling, allowing drug developers to accurately map hematological toxicities to HDAC1/2 inhibition.
BRD2492 is the ideal choice for researchers needing to isolate the specific anti-proliferative effects of HDAC1/2 inhibition from HDAC3 in breast cancer and lymphoma models, where it demonstrates targeted growth inhibition without broader class I off-target effects .
Due to its defined role in suppressing megakaryocyte colony formation, BRD2492 serves as a highly reliable positive control for evaluating HDAC1/2-driven thrombocytopenia risks in novel drug candidates during preclinical safety workflows [1].
With its extended residence times (T1/2 up to 1800 min) and fully reversible nature, BRD2492 is a superior reference standard for NanoBRET and jump-dilution assays designed to evaluate the slow-on/slow-off kinetics of next-generation epigenetic probes [1].